N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Description
N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a quinazolinone-derived acetamide featuring a sulfanyl bridge. Key structural components include:
- Quinazolinone core: A 4-oxo-3,4-dihydroquinazoline scaffold substituted at position 3 with a 4-ethoxyphenyl group.
- Sulfanyl-acetamide side chain: A thioether-linked acetamide moiety with an N-(4-chloro-2-methylphenyl) substituent .
Properties
CAS No. |
477318-94-8 |
|---|---|
Molecular Formula |
C25H22ClN3O3S |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22ClN3O3S/c1-3-32-19-11-9-18(10-12-19)29-24(31)20-6-4-5-7-22(20)28-25(29)33-15-23(30)27-21-13-8-17(26)14-16(21)2/h4-14H,3,15H2,1-2H3,(H,27,30) |
InChI Key |
BMPNCPPVDCKXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-methylaniline
4-Chloro-2-methylphenol (CAS 1570-64-5) is converted to the corresponding aniline via a Buchwald-Hartwig amination. A 60% yield is achieved using ethylmagnesium bromide, hexamethylphosphoric triamide (HMPA), and formaldehyde in tetrahydrofuran/toluene at reflux (4–20°C, 52 h). Purification via silica gel chromatography (5% ethyl acetate/hexane) yields the amine precursor critical for acetamide formation.
Formation of 3-(4-Ethoxyphenyl)quinazolin-4(3H)-one
The quinazolinone core is synthesized via a one-pot cyclocondensation of 2-amino-5-chlorobenzophenone, 4-ethoxybenzaldehyde, and ammonium acetate. Using nano-magnetic piperidinium benzene-1,3-disulfonate (PBDS-SCMNPs) as a catalyst, this step achieves 85–92% yields in 2–3 h at 80°C. The reaction proceeds through imine formation, followed by cyclodehydration (Table 1).
Table 1: Catalytic Efficiency in Quinazolinone Synthesis
Sulfur Incorporation and Thiolation Strategies
Generation of 2-Mercaptoquinazolinone Derivatives
The quinazolinone intermediate undergoes thiolation at position 2 using Lawesson’s reagent (2.4 eq) in anhydrous toluene under nitrogen. After refluxing for 6 h, the 2-mercapto derivative is isolated in 76% yield. Alternative methods employ thiourea (NH₂CSNH₂) in ethanol with hydrochloric acid, though yields drop to 68%.
Chloroacetylation of 4-Chloro-2-methylaniline
4-Chloro-2-methylaniline reacts with chloroacetyl chloride (1.2 eq) in dry benzene containing pyridine (1.5 eq) at 0–5°C. After 4 h, N-(4-chloro-2-methylphenyl)-2-chloroacetamide precipitates in 82% yield. Excess pyridine neutralizes HCl, preventing N-dechlorination side reactions.
Final Coupling and Optimization
Nucleophilic Displacement of Chlorine
The critical sulfanylacetamide linkage forms via SN₂ reaction between N-(4-chloro-2-methylphenyl)-2-chloroacetamide and 3-(4-ethoxyphenyl)-2-mercaptoquinazolin-4(3H)-one. Optimal conditions use:
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (2.5 eq)
-
Temperature : 60°C for 8 h
Higher temperatures (>70°C) promote quinazolinone ring-opening, while polar aprotic solvents like DMF enhance nucleophilicity of the mercapto group.
Purification and Characterization
Crude product is purified through silica gel chromatography (ethyl acetate:hexane = 3:7), followed by recrystallization from ethanol. Analytical data confirm structure:
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, OCH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 3.85 (s, 2H, SCH₂), 4.08 (q, 2H, OCH₂), 6.92–8.21 (m, 10H, aromatic)
Comparative Analysis of Synthetic Routes
Industrial-Scale Protocol (VulcanChem)
A proprietary multi-step process emphasizes:
Academic Optimization (Sphinxsai et al.)
-
Thiolation : Uses H₂S gas in DMF at 50°C (81% yield)
-
Coupling : Microwave-assisted (100 W, 30 min) improves yield to 79%
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinazoline core which is known for its diverse biological activities. The structure includes:
- Chloro and methyl groups : These substituents can influence the compound's lipophilicity and biological interactions.
- Sulfanyl linkage : This may enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown potential in targeting various cancer cell lines due to its ability to inhibit key signaling pathways involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that similar quinazoline-based compounds exhibited significant cytotoxic effects against human cancer cell lines, including breast and lung cancers. The mechanism involved the inhibition of the PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation .
Anti-inflammatory Effects
Research indicates that compounds with a similar structure can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study: Cytokine Modulation
In vitro studies have shown that certain quinazoline derivatives can reduce the production of TNF-alpha and IL-6 in macrophages, suggesting their potential as anti-inflammatory agents .
Antimicrobial Activity
The presence of the sulfanyl group in the compound may contribute to its antimicrobial properties. Quinazoline derivatives have been reported to exhibit activity against a range of bacterial strains.
Case Study: Bacterial Inhibition
A related compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics based on this scaffold .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide. Variations in substituents can significantly alter biological activity.
| Substituent Type | Effect on Activity |
|---|---|
| Chloro group | Increases lipophilicity |
| Methyl group | Enhances binding affinity |
| Sulfanyl group | Improves reactivity |
Pharmacokinetics and Toxicology
Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, indicating good absorption and distribution characteristics. Toxicological assessments are essential to ensure safety profiles before clinical applications.
| Parameter | Observed Values |
|---|---|
| Oral bioavailability | >50% |
| Half-life | 5 hours |
| LD50 (rat) | >2000 mg/kg |
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
Variations include:
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) on the quinazolinone improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., chloro) .
- Bulkier substituents (e.g., trifluoromethyl, dibromo-methylphenyl) on the acetamide side chain may reduce bioavailability due to increased molecular weight and steric hindrance .
Acetamide Side Chain Modifications
The N-aryl acetamide moiety influences solubility, target affinity, and pharmacokinetics:
Key Observations :
- Polar substituents (e.g., acetamido) improve aqueous solubility, whereas halogenated aryl groups (e.g., dibromo) enhance stability but reduce solubility .
- Ester or hydrazide derivatives (e.g., ) serve as synthetic intermediates for prodrug strategies .
Physicochemical and Spectroscopic Data
Limited data are available, but key findings include:
- Melting Points: Analog 13a (): 288°C (high purity, crystalline form) . No direct data for the target compound, but analogs with similar substituents (e.g., 4-methoxyphenyl) exhibit mp 274–288°C .
- Spectroscopy :
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a quinazoline moiety known for various pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is . The compound features a chloro-substituted aromatic ring, a quinazoline derivative, and a sulfanyl group which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds similar in structure have been shown to inhibit various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and may play roles in neurodegenerative diseases .
- Antimicrobial Activity : Quinazoline derivatives often exhibit antimicrobial properties. Studies indicate that compounds with similar structures can possess significant antibacterial and antifungal activities .
- Anti-inflammatory Effects : The compound may influence inflammatory pathways by modulating the activity of purinergic receptors, which are involved in immune responses .
Biological Activity Summary Table
Case Studies
- Neuroprotective Potential : A study investigated the neuroprotective effects of similar quinazoline derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and improve neuronal survival in vitro .
- Antimicrobial Efficacy : In vitro tests demonstrated that N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
- Anti-cancer Properties : Some studies have suggested that quinazoline derivatives can inhibit cancer cell proliferation. For instance, a related compound showed promising results in reducing tumor growth in xenograft models by inducing apoptosis in cancer cells .
Q & A
Q. What are the critical synthetic strategies and reaction conditions for preparing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Construction of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of aminobenzamides with carbonyl reagents under acidic conditions .
- Step 2 : Introduction of the 4-ethoxyphenyl group at position 3 of the quinazolinone, often using Ullmann coupling or nucleophilic aromatic substitution.
- Step 3 : Sulfanylacetamide functionalization via thiol-disulfide exchange or SN2 reactions, requiring strict control of anhydrous conditions and catalysts like DCC/DMAP .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product.
Q. Which spectroscopic and analytical methods are essential for structural validation?
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfanyl protons at δ 3.5–4.0 ppm) and confirm substituent connectivity .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₂ClN₃O₃S: 492.10) and isotopic patterns.
- Melting Point Analysis : Assess purity (e.g., sharp melting point >250°C indicates crystallinity) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (SHELXL for refinement) is used to determine bond lengths, angles, and torsional conformations .
- Challenges :
- Disorder : Flexible ethoxyphenyl or sulfanyl groups may require anisotropic displacement parameter (ADP) modeling.
- Twinning : Use TWINLAW in SHELXL to address crystal twinning artifacts .
Q. How can hydrogen bonding networks be analyzed to predict stability and solubility?
- Graph Set Analysis : Categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) using software like Mercury. The quinazolinone’s carbonyl and sulfanyl groups often form intermolecular H-bonds with adjacent aromatic protons, enhancing lattice stability .
- Impact on Solubility : Strong H-bonding reduces aqueous solubility but improves crystalline stability. Computational tools (e.g., COSMO-RS) can model solubility in polar solvents .
Q. What strategies optimize structure-activity relationships (SAR) for CXCR3 receptor antagonism?
- Analog Design :
- Quinazolinone Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 to enhance receptor affinity .
- Sulfanyl Group Replacement : Test sulfone (-SO₂-) or phosphonate (-PO₃H₂) moieties to improve metabolic stability .
- Biological Testing :
- In Vitro Assays : Competitive binding assays (IC₅₀ determination) using HEK293 cells expressing CXCR3 .
- Molecular Docking : Use AutoDock Vina to predict binding modes with CXCR3’s transmembrane domain .
Q. How can environmental persistence and degradation pathways be assessed?
- Hydrolysis/Photolysis Studies :
- OECD Guideline 111 : Expose the compound to pH 4–9 buffers and UV light (λ = 254 nm) to simulate environmental conditions. Monitor degradation via LC-MS .
- Ecotoxicology :
- Daphnia magna Assays : Evaluate acute toxicity (48-hr LC₅₀) to assess ecological risk .
- Soil Microcosms : Analyze microbial degradation pathways (e.g., hydroxylation or dechlorination) using ¹⁴C-labeled compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .
- Metabolic Interference : Test for cytochrome P450-mediated degradation using liver microsomes to confirm compound stability .
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to identify outliers in IC₅₀ datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
